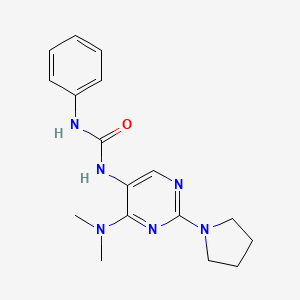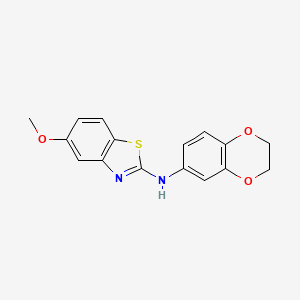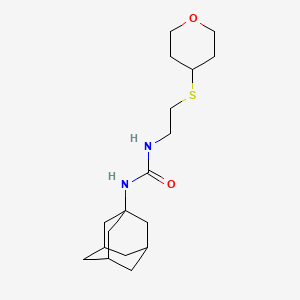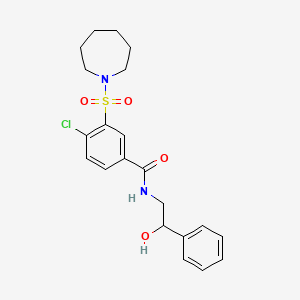![molecular formula C19H18N6O B2815731 1,2-diamino-N-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 881551-34-4](/img/structure/B2815731.png)
1,2-diamino-N-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have been studied extensively due to their diverse pharmacological and biological properties . They are valuable building blocks to heterocyclic compounds and important precursors of biologically relevant compounds .
Synthesis Analysis
Quinoxaline derivatives can be synthesized through various methods. One common method involves the condensation of an aryl 1,2-diamine with a 1,2-diketone . This reaction can occur even under uncatalyzed conditions in water or ethanol, but is often limited to the utilization of poorly functionalized substrates .Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions reactions .科学的研究の応用
Synthesis of Heterocyclic Compounds
Research demonstrates the versatile applications of quinoxaline derivatives in synthesizing a wide range of heterocyclic compounds. For instance, Sarıpınar et al. (2007) detailed the reactions of pyrrole-2,3-diones with hydrazine hydrate and o-phenylenediamine, leading to pyrazole-3-carboxamide derivatives and quinoxaline-2-one derivatives, respectively, illustrating the diverse synthetic routes accessible via quinoxaline intermediates Sarıpınar et al., 2007. Similarly, other studies have developed methods for synthesizing pyrroloquinoxalines and related compounds, showing their potential in creating bioactive structures or materials with unique properties Korakas et al., 1996.
Structural and Solid State Analysis
The structural arrangement and characterization of quinoxaline derivatives are crucial for understanding their chemical properties and potential applications. Szydlo et al. (2008) described the synthesis of pyrrole-functionalized quinoxalines and their solid-state analysis, offering insights into their structural arrangement and the role of intermolecular interactions Szydlo et al., 2008.
Potential Antimycobacterial Activity
Some quinoxaline derivatives have been evaluated for their antimycobacterial activity, highlighting the potential therapeutic applications of these compounds. Guillon et al. (2004) synthesized and evaluated pyrrolo[1,2-a]quinoxaline-carboxylic acid hydrazide derivatives, identifying compounds with significant activity against Mycobacterium tuberculosis Guillon et al., 2004.
Kinase Inhibition for Disease Treatment
Research into quinoxaline derivatives extends into the development of inhibitors for proteins involved in disease pathways. Guillon et al. (2013) discovered potent inhibitors of human protein kinase CK2, a target for cancer and inflammatory diseases, among substituted phenylaminopyrrolo[1,2-a]quinoxalines Guillon et al., 2013.
将来の方向性
特性
IUPAC Name |
1,2-diamino-N-(2-phenylethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c20-17-15(19(26)22-11-10-12-6-2-1-3-7-12)16-18(25(17)21)24-14-9-5-4-8-13(14)23-16/h1-9H,10-11,20-21H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTHFVIEVDVNFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-diamino-N-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chloro-4-methylphenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2815650.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-hydroxypropyl)urea](/img/structure/B2815651.png)



![2-[(8-chloro-4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2815659.png)

![5-(Cyclopropylmethyl)-6-methyltriazolo[1,5-a]pyrazin-4-one](/img/structure/B2815662.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-cyanobenzamide](/img/structure/B2815663.png)
![N-(3-bromophenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2815664.png)
![2-[(2-Amino-3-bromophenyl)disulfanyl]-6-bromoaniline](/img/structure/B2815666.png)
![2-(1,3-Benzodioxol-5-yl)-8-chloroimidazo[1,2-a]pyridin-3-amine;hydrochloride](/img/structure/B2815669.png)
